3-Chloro-2-methylbenzenesulfonic acid
Overview
Description
3-Chloro-2-methylbenzenesulfonic acid is an organic compound with the molecular formula C7H7ClO3S. It is a derivative of benzenesulfonic acid, where a chlorine atom is substituted at the third position and a methyl group at the second position on the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-2-methylbenzenesulfonic acid can be synthesized through several methodsThe reaction typically occurs under controlled temperatures to ensure the selective formation of the sulfonic acid group at the desired position .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-methylbenzenesulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized products.
Reduction Reactions: The sulfonic acid group can be reduced under specific conditions to form sulfinic acids or other reduced forms.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide are commonly used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution: Formation of various substituted benzenesulfonic acids.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of sulfinic acids or other reduced derivatives.
Scientific Research Applications
3-Chloro-2-methylbenzenesulfonic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Employed in biochemical assays and as a reagent in molecular biology experiments.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-2-methylbenzenesulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can participate in various chemical reactions, acting as an electrophile or nucleophile depending on the reaction conditions. The chlorine and methyl groups influence the compound’s reactivity and selectivity in different pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-methylbenzenesulfonic acid
- 4-Chloro-2-methylbenzenesulfonic acid
- 3-Chloro-4-methylbenzenesulfonic acid
Uniqueness
3-Chloro-2-methylbenzenesulfonic acid is unique due to the specific positioning of the chlorine and methyl groups, which significantly affects its chemical reactivity and applications. Compared to its isomers, it exhibits distinct properties that make it suitable for specific industrial and research applications .
Properties
IUPAC Name |
3-chloro-2-methylbenzenesulfonic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO3S/c1-5-6(8)3-2-4-7(5)12(9,10)11/h2-4H,1H3,(H,9,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDBGCBLAWJIGHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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